![molecular formula C6H10F2O2 B13573628 [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: is a chemical compound with the molecular formula C6H10O2F2 and a molecular weight of 152.14 g/mol It is characterized by the presence of a difluoromethyl group attached to a tetrahydrofuran ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction. This step requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Attachment of the Methanol Group: The final step involves the attachment of the methanol group to the tetrahydrofuran ring. This can be achieved through nucleophilic substitution reactions using methanol or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Amines, Thiols
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Reduced derivatives
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry: In industrial applications, it can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
作用機序
The mechanism of action of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
[3-(Difluoromethyl)oxolan-3-yl]methanol: This compound is structurally similar but lacks the tetrahydrofuran ring. It may exhibit different chemical and biological properties due to this structural difference.
[3-(Trifluoromethyl)tetrahydrofuran-3-yl]methanol: The presence of an additional fluorine atom in the trifluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
[3-(Methyl)tetrahydrofuran-3-yl]methanol: The absence of fluorine atoms in the methyl group can lead to different chemical behavior and reduced biological activity compared to the difluoromethyl derivative.
This compound .
特性
分子式 |
C6H10F2O2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC名 |
[3-(difluoromethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2 |
InChIキー |
UWQGGTPBWJXBOH-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(CO)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


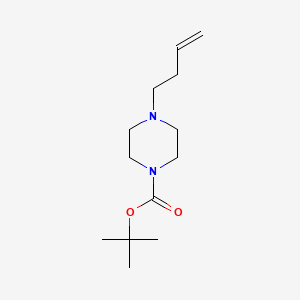
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
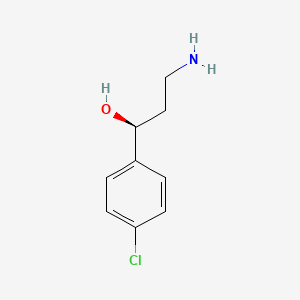
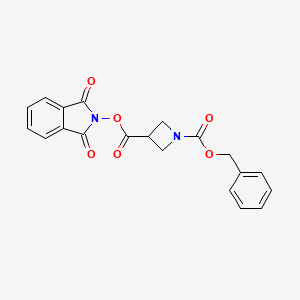
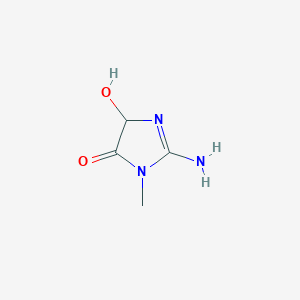

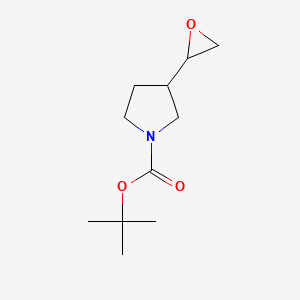
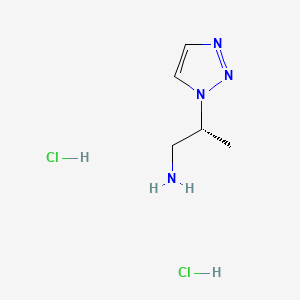
![4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13573593.png)
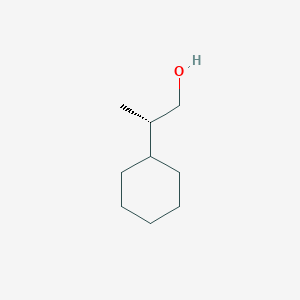
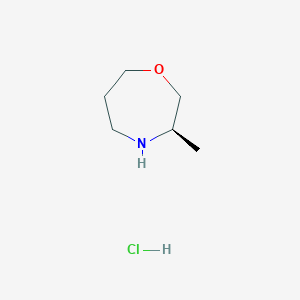
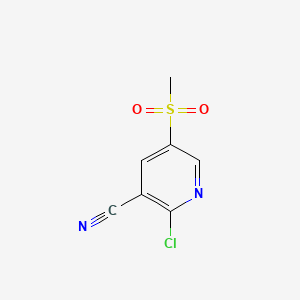
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)
